N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a brominated aromatic ring, a morpholine moiety, and an acetamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.
Acylation: The brominated intermediate is then subjected to acylation with chloroacetyl chloride to form the corresponding acetamide.
Morpholine Introduction: Finally, the acetamide intermediate reacts with morpholine under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring.
Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid or aldehyde.
Reduction: The major product would be the de-brominated compound.
Substitution: The major products would be the substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The brominated aromatic ring and morpholine moiety could play crucial roles in binding to the target site.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-methylphenyl)-2-(morpholin-4-yl)acetamide
- N-(4-fluoro-3-methylphenyl)-2-(morpholin-4-yl)acetamide
- N-(4-iodo-3-methylphenyl)-2-(morpholin-4-yl)acetamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets.
Biological Activity
N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromophenyl Group : Enhances binding affinity to biological targets.
- Morpholine Ring : May improve solubility and bioavailability.
- Acetamide Backbone : Contributes to its pharmacological properties.
The molecular formula is C12H14BrN3O, with a molecular weight of approximately 313.20 g/mol .
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Anti-inflammatory Properties :
- Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially useful in treating conditions like arthritis or other inflammatory diseases .
-
Analgesic Effects :
- The compound has shown promise as an analgesic agent, which could provide relief from pain without the side effects associated with traditional analgesics .
-
Neuroprotective Potential :
- There is emerging evidence that it can cross the blood-brain barrier, indicating potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
-
Antimicrobial Activity :
- Some studies have highlighted its antimicrobial properties, suggesting effectiveness against certain bacterial strains .
The exact mechanism of action for this compound remains under investigation; however, it is believed to involve:
- Binding to Specific Proteins : The brominated phenyl group and morpholine moiety are thought to facilitate interactions with target proteins or enzymes, modulating their activity .
- Influencing Inflammatory Pathways : Initial data suggest that it may affect signaling pathways related to inflammation .
Case Studies and Experimental Data
A selection of studies has been conducted to evaluate the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |
Study B | Analgesic properties | Showed comparable efficacy to established analgesics in animal models. |
Study C | Neuroprotective effects | Exhibited protective effects on neuronal cells exposed to toxic agents. |
Study D | Antimicrobial activity | Effective against Staphylococcus aureus with MIC values comparable to standard antibiotics. |
Comparative Analysis with Similar Compounds
To understand the unique profile of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
N-(4-bromo-3-methylphenyl)acetamide | C11H12BrN2O | Lacks morpholine ring | Moderate anti-inflammatory |
N-(4-chloro-3-methylphenyl)-2-(morpholin-4-yl)acetamide | C12H14ClN3O | Chlorine instead of bromine | Similar activity profile |
N-(3-bromo-4-methylphenyl)-2-(morpholin-4-yl)acetamide | C12H14BrN3O | Different substitution pattern on phenyl | Enhanced antimicrobial activity |
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-10-8-11(2-3-12(10)14)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBRHUUJUATXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2CCOCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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